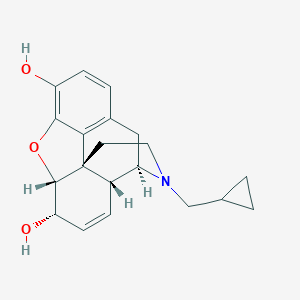
N-(Cyclopropylmethyl)normorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)normorphine, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Morphine Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Opioid Receptor Interactions:
N-(Cyclopropylmethyl)normorphine has been shown to interact with multiple opioid receptors, including mu (MOR), delta (DOR), and kappa (KOR) receptors. Its structural modifications influence its agonist or antagonist properties:
- Agonist Activity: Some studies indicate that N-(cyclopropylmethyl) derivatives can act as partial agonists at mu-opioid receptors, providing analgesic effects without the full side effects associated with traditional opioids like morphine .
- Antagonist Activity: The compound also displays antagonist properties, particularly in preventing morphine-induced analgesia. This dual action makes it a candidate for managing opioid tolerance and dependence .
Pain Management
Analgesic Efficacy:
Clinical studies have demonstrated the analgesic potential of this compound. For instance, it has been reported to produce effective analgesia at lower doses compared to morphine, suggesting a favorable therapeutic window:
| Compound | Dosage (mg/kg) | Efficacy |
|---|---|---|
| This compound | 0.5 | Superior to 10 mg morphine |
| Morphine | 10 | Standard analgesic effect |
This table illustrates that this compound may provide effective pain relief with reduced risk of side effects associated with higher doses of traditional opioids .
Research and Development
Structure-Activity Relationship Studies:
Research on this compound has focused on its structure-activity relationships (SAR). Variations in the substituents on the nitrogen atom significantly affect the compound's binding affinity and selectivity for opioid receptors:
- Binding Affinity: Studies have shown that N-substituents can modify the binding characteristics at MOR, DOR, and KOR, influencing both agonistic and antagonistic activities .
- Case Studies: A series of experiments involving various analogues demonstrated that specific substitutions could enhance or diminish receptor affinity, leading to potential new therapeutic agents for pain management and addiction treatment .
Clinical Implications
Potential in Addiction Treatment:
Given its mixed agonist-antagonist profile, this compound may be valuable in treating opioid addiction. Its ability to mitigate withdrawal symptoms while providing some analgesic effects could help patients transition away from more potent opioids .
Eigenschaften
CAS-Nummer |
1976-45-0 |
|---|---|
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
InChI |
InChI=1S/C20H23NO3/c22-15-5-3-12-9-14-13-4-6-16(23)19-20(13,17(12)18(15)24-19)7-8-21(14)10-11-1-2-11/h3-6,11,13-14,16,19,22-23H,1-2,7-10H2/t13-,14+,16-,19-,20-/m0/s1 |
InChI-Schlüssel |
QZYZSIRGEVMEPZ-BKRJIHRRSA-N |
SMILES |
C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(C=C5)O |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5[C@H]2CC6=C3C(=C(C=C6)O)O[C@H]4[C@H](C=C5)O |
Kanonische SMILES |
C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(C=C5)O |
Key on ui other cas no. |
1976-45-0 |
Synonyme |
N-(cyclopropylmethyl)normorphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















